3-Hydroxybutyronitrile
Overview
Description
3-Hydroxybutyronitrile is an organic compound with the molecular formula C4H7NO. It is a β-hydroxynitrile derivative, characterized by the presence of both a hydroxyl group and a nitrile group.
Mechanism of Action
Target of Action
3-Hydroxybutyronitrile, also known as 3-hydroxybutanenitrile, is a β-hydroxynitrile derivative . It is primarily targeted by nitrile hydrolyzing enzymes such as nitrilase, nitrile hydratase, and amidase . These enzymes play a crucial role in the biotransformation of nitriles into synthetically important acids and amides .
Mode of Action
The compound undergoes thermolysis in the gas-phase through the formation of a six-membered cyclic transition state . This process is facilitated by the aforementioned nitrile hydrolyzing enzymes .
Biochemical Pathways
The biochemical pathway involving this compound is primarily the hydrolysis of nitriles . This pathway offers routes to synthetically important acids and amides . The compound serves as a substrate for the nitrile hydrolyzing bacterium Rhodococcus erythropolis SET1 .
Pharmacokinetics
The compound’s boiling point is 214 °c , and its density is 0.976 g/mL at 25 °C , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of this compound is the production of synthetically important acids and amides via hydrolysis reactions . These products have potential applications in the synthesis of polypeptides and other nitrogen-containing compounds with potential biological properties .
Action Environment
The action of this compound is influenced by environmental factors such as pH, solvent, and temperature . Studies have identified a temperature of 25°C and a pH of 7 as the best conditions to retain enantioselectivity and activity . The addition of organic solvents to the biotransformation mixture also affects the compound’s action .
Biochemical Analysis
Biochemical Properties
3-Hydroxybutyronitrile has been found to interact with various enzymes and proteins. For instance, it has been used as a substrate in studies involving the nitrile hydrolyzing bacterium Rhodococcus erythropolis SET1 . The bacterium was found to catalyze the hydrolysis of this compound with high enantioselectivity .
Cellular Effects
It has been suggested that the compound may influence cell function through its interactions with various enzymes and proteins
Molecular Mechanism
The molecular mechanism of this compound is largely related to its interactions with enzymes. It undergoes thermolysis in the gas-phase through the formation of a six-membered cyclic transition state . This process may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For example, optimization studies with Rhodococcus erythropolis SET1 identified temperature of 25°C and pH of 7 as the best conditions to retain enantioselectivity and activity when using this compound as a substrate .
Metabolic Pathways
This compound is involved in certain metabolic pathways. It has been used as a substrate in studies involving nitrile hydrolyzing enzymes such as nitrilase, nitrile hydratase, and amidase . These enzymes are involved in the hydrolysis of nitriles, a process that can generate synthetically important acids and amides .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxybutyronitrile can be synthesized through several methods. One common approach involves the reaction of epichlorohydrin with sodium cyanide, followed by hydrolysis. Another method includes the biocatalytic reduction of 3-hydroxybutanone using nitrile hydratase enzymes .
Industrial Production Methods: In industrial settings, this compound is often produced via biocatalytic processes due to their high enantioselectivity and environmentally friendly nature. The use of nitrile hydratase enzymes in these processes allows for the efficient conversion of nitriles to their corresponding amides or acids under mild conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxybutyronitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-hydroxybutanoic acid.
Reduction: It can be reduced to form 3-aminobutanol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: 3-Hydroxybutanoic acid.
Reduction: 3-Aminobutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxybutyronitrile has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions, particularly those involving nitrile hydratase and nitrilase enzymes.
Medicine: It is explored for its potential in drug synthesis and as a building block for bioactive molecules.
Comparison with Similar Compounds
3-Hydroxybutanoic acid: Similar in structure but lacks the nitrile group.
3-Aminobutanol: Similar in structure but contains an amino group instead of a nitrile group.
4-Hydroxybutyronitrile: Similar in structure but with the hydroxyl group at a different position.
Uniqueness: 3-Hydroxybutyronitrile is unique due to the presence of both hydroxyl and nitrile functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various transformations makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-hydroxybutanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c1-4(6)2-3-5/h4,6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJAJQGCMSBKPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70963097 | |
Record name | 3-Hydroxybutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70963097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4368-06-3 | |
Record name | 3-Hydroxybutanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4368-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxybutyronitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004368063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxybutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70963097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxybutyronitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.235 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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